molecular formula C8H13N3O3 B2757341 {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1808834-32-3

{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B2757341
CAS RN: 1808834-32-3
M. Wt: 199.21
InChI Key: MYHLREPHKUKAPD-HTQZYQBOSA-N
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Description

{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a triazole-based compound that is used in various applications, including drug discovery and development, chemical biology, and materials science. The compound has a wide range of potential applications, making it an essential tool for researchers in different fields.

Scientific Research Applications

Chiral Building Blocks in Organic Synthesis

The chiral methyl branching and α-oxygenated carbon center in this compound make it valuable as a building block in organic synthesis. Researchers have used it to generate functional moieties via a chiron approach . Its synthetic versatility allows for the creation of more complex molecules.

Natural Product Synthesis

The chiral methyl branching and α-oxygenated carbon center found in this compound are also present in other natural products. Researchers use it as a model system to develop synthetic strategies for generating similar functional groups in complex molecules .

properties

IUPAC Name

[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-13-8-5-14-4-7(8)11-2-6(3-12)9-10-11/h2,7-8,12H,3-5H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHLREPHKUKAPD-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol

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